molecular formula C4H6N4O2 B2727026 1-Methyl-4-nitro-1H-pyrazol-3-amine CAS No. 20055-00-9

1-Methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2727026
CAS No.: 20055-00-9
M. Wt: 142.118
InChI Key: ATPXGQVBSCIPET-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS 20055-00-9) is a high-value chemical intermediate in the development of advanced energetic materials (EMs). As a nitrated pyrazole derivative, it is part of a sought-after class of nitrogen-rich heterocyclic compounds known for their high density, high heat of formation, and tailored thermal stability, making them promising candidates for next-generation explosives, propellants, and pyrotechnics . The compact, stable, and modifiable pyrazole structure serves as a versatile scaffold for further chemical functionalization . Researchers utilize this compound as a critical building block for synthesizing more complex polynitropyrazole-based high energy density materials (HEDMs) aimed at achieving an optimal balance between high performance and low sensitivity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXGQVBSCIPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 1 Methyl 4 Nitro 1h Pyrazol 3 Amine

Established Synthetic Routes to 1-Methyl-4-nitro-1H-pyrazol-3-amine

The synthesis of this compound typically involves a multi-step sequence starting from simpler pyrazole (B372694) precursors. The primary route often includes nitration followed by amination or vice versa. vulcanchem.com

Classical Approaches and Mechanistic Considerations

Classical methods for the synthesis of nitropyrazoles often rely on the direct nitration of a pyrazole ring using harsh nitrating agents like a mixture of nitric acid and sulfuric acid. beilstein-journals.orgresearchgate.net The mechanism involves the generation of the nitronium ion (NO₂⁺) which then attacks the electron-rich pyrazole ring. The position of nitration is directed by the existing substituents on the ring. For instance, starting with a 1-methylpyrazol-3-one, nitration typically occurs at the 4-position. researchgate.net Subsequent reduction of a nitro group to an amine can be achieved using various reducing agents. researchgate.net

Another classical approach involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound or its equivalent. acs.orgmdpi.com For this compound, this could conceptually involve the reaction of methylhydrazine with a suitably functionalized three-carbon synthon already bearing the nitro and amino (or a precursor) groups. However, the direct synthesis through this route can be challenging due to the reactivity of the functional groups.

A documented synthesis of 4-aminopyrazole-3-ones involves a four-step sequence starting from pyrazole-3-ones. This includes methylation to give 1-methylpyrazol-3-ones, followed by nitration with aqueous nitric acid to yield 4-nitropyrazol-3-ones. Subsequent reduction via catalytic hydrogenation with Pd-C affords the corresponding 4-aminopyrazol-3-ones. researchgate.net

Regioselective Synthesis and Isomer Control

Control of regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical hydrazines with unsymmetrical 1,3-dicarbonyl compounds can lead to isomeric mixtures. In the context of this compound, ensuring the correct placement of the methyl, nitro, and amino groups is paramount.

The regioselective synthesis of N1-substituted-4-nitropyrazoles has been achieved through the cyclocondensation of suitable precursors. For example, the reaction of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines yields N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity. rsc.org The solvent can play a significant role in directing the regiochemical outcome of such cyclocondensations. rsc.org

Similarly, the reaction of N-arylhydrazones with nitroolefins provides a regioselective route to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles. organic-chemistry.org Mechanistic studies suggest a stepwise cycloaddition pathway, which accounts for the high regioselectivity observed. organic-chemistry.org While not directly yielding the target molecule, these methods highlight strategies for controlling isomer formation in pyrazole synthesis.

Furthermore, a systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions has demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved using K2CO3 in DMSO. lookchem.com This regioselectivity is influenced by steric effects and has been supported by DFT calculations. lookchem.com

Novel and Green Synthetic Techniques for Pyrazole Scaffolds

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing pyrazole rings. These novel techniques often lead to higher yields, shorter reaction times, and reduced waste compared to classical methods.

Catalytic Methods (e.g., Transition-Metal Catalysis, Nanocatalysis)

Transition-metal catalysis has emerged as a powerful tool for pyrazole synthesis. Copper-catalyzed multicomponent reactions, for instance, allow for the formation of C-N bonds in a one-pot fashion, enabling the N-functionalization of pyrazoles. beilstein-journals.org One such protocol involves the use of enaminones, hydrazine, and aryl halides to produce 1,3-substituted pyrazoles. beilstein-journals.org

Nanocatalysis offers advantages such as high catalytic activity and reusability. Various nanocatalysts, including copper ferrite (B1171679) (CuFe₂O₄) and magnetic Fe₃O₄ nanoparticles, have been successfully employed in the multicomponent synthesis of pyranopyrazoles, a related class of fused heterocycles. nih.gov For example, CuFe₂O₄ nanoparticles have been shown to be effective in a four-component reaction to produce pyrano[2,3-c]-pyrazoles in water. nih.gov Similarly, magnetic Fe₃O₄ nanoparticles have been used as a heterogeneous catalyst for the synthesis of pyranopyrazoles in aqueous media at room temperature. nih.gov The use of nano SiO₂ and other solid-supported catalysts has also been reported for pyrazole synthesis. nih.govmdpi.com

The following table summarizes some of the nanocatalysts used in pyrazole-related synthesis:

CatalystReaction TypeKey Advantages
Copper Ferrite (CuFe₂O₄)Four-component synthesis of pyrano[2,3-c]-pyrazolesHigh yields in water, catalyst reusability nih.gov
Magnetic Fe₃O₄ NanoparticlesFour-component synthesis of pyranopyrazolesRoom temperature reaction, high yields, catalyst reusable up to 14 times nih.gov
SiO₂@(3-aminopropyl)triethoxysilane-coated cobalt oxide (Co₃O₄) nanocompositeMulticomponent synthesis of dihydropyrano[2,3-c]pyrazolesEfficient synthesis in the presence of the nanocomposite nih.gov
Nickel-based heterogeneous catalystsOne-pot synthesis of pyrazolesLow catalyst loading, short reaction time, environmentally friendly mdpi.com

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. nih.gov The application of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.comrsc.orgnih.govrsc.org For instance, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines was optimized using microwave irradiation, leading to reaction times of 15-70 minutes. mdpi.com In another example, a four-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives that took 1.4 hours with conventional heating was completed in just 25 minutes with an improved yield under microwave irradiation. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic route. acs.orgbenthamdirect.comnih.govresearchgate.net Ultrasound irradiation can accelerate reactions and improve yields by creating localized high temperatures and pressures through acoustic cavitation. benthamdirect.com The synthesis of novel pyrazoles and related heterocycles has been shown to be significantly faster and higher-yielding under ultrasonic conditions compared to silent conditions. benthamdirect.comresearchgate.net For example, a multicomponent reaction to synthesize pyrazole derivatives was accelerated using ultrasound, achieving good to excellent yields in 0.5–2.5 hours. researchgate.net

Multicomponent Reactions for Pyrazole Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient and atom-economical. beilstein-journals.orgnih.govlongdom.org They offer a powerful strategy for the rapid construction of complex molecules like pyrazoles from simple starting materials.

A common MCR for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. beilstein-journals.org Variations of this approach have been developed using different catalysts and reaction conditions to improve efficiency and scope. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been used to synthesize 1-H-pyrazole derivatives. longdom.org

The synthesis of pyranopyrazoles, which contain a pyrazole ring, is often achieved through four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). nih.govmdpi.com These reactions can be catalyzed by various substances, including piperidine, and can be performed in green solvents like water. mdpi.com

Functionalization and Derivatization of this compound

The structure of this compound offers multiple reactive sites, including the amine moiety, the nitro group, and the pyrazole ring itself. This allows for a wide range of functionalization strategies to create diverse derivatives.

Reactions at the Amine Moiety (e.g., Acylation, Alkylation)

The 3-amino group is a primary site for nucleophilic reactions, enabling straightforward modifications such as alkylation and acylation.

Alkylation: The primary amine can be alkylated to form secondary amines. For instance, the reaction of this compound with 2-methoxyethylamine (B85606) leads to the formation of N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine evitachem.com. This type of reaction expands the molecular complexity by introducing new side chains.

Acylation: Acylation of the amino group is a common transformation used to produce pyrazole amides. While direct acylation examples for the title compound are not extensively detailed, the reaction is analogous to that of other aminopyrazoles. For example, 4-aminoantipyrine (B1666024) is readily acylated using acid chlorides researchgate.net. A prevalent strategy in pyrazole chemistry involves the reduction of a nitro group, followed by the acylation of the newly formed amine to generate stable amide derivatives mdpi.com.

Arylamination: The amine can also act as a nucleophile in coupling reactions to form C-N bonds. In a process analogous to the Buchwald-Hartwig reaction, aminopyrazole derivatives can be coupled with aryl halides, such as 2,6-dichloro-3-nitropyridine, in a highly regioselective nucleophilic aromatic substitution to yield complex diarylamine structures mdpi.com.

Reaction TypeReagent ExampleProduct TypeReference
Alkylation2-MethoxyethylamineN-alkylated secondary amine evitachem.com
AcylationAcid ChloridesAmide researchgate.netmdpi.com
Arylamination (SNAr)2,6-dichloro-3-nitropyridineN-arylated amine mdpi.com

Transformations of the Nitro Group (e.g., Reduction to Amine)

The electron-withdrawing nitro group at the 4-position is a key functional handle that can be readily transformed, most significantly through reduction to an amino group. This conversion dramatically alters the electronic properties of the pyrazole ring, turning a strongly deactivating group into a potent activating one masterorganicchemistry.com. The resulting product is 1-methyl-1H-pyrazole-3,4-diamine, a valuable intermediate for further synthesis.

A variety of methods can achieve this reduction with high efficiency and chemoselectivity:

Catalytic Hydrogenation: This is a widely used method employing a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel masterorganicchemistry.comwikipedia.org. The reaction can be performed with hydrogen gas or through transfer hydrogenation using agents like hydrazine hydrate researchgate.netmdpi.com.

Metal in Acidic Media: A classic and robust method involves the use of easily oxidized metals in the presence of acid. Common systems include tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in HCl masterorganicchemistry.comyoutube.comscispace.com.

Other Reducing Agents: For enhanced chemoselectivity, especially in the presence of other reducible functional groups, modern reagents can be employed. These include samarium(0) metal and various silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), often in the presence of a palladium catalyst organic-chemistry.org. Reduction to the hydroxylamine (B1172632) can also be achieved using reagents like zinc dust with ammonium (B1175870) chloride wikipedia.org.

MethodReagentsKey FeaturesReference
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)Common, efficient, clean workup. researchgate.netmdpi.commasterorganicchemistry.comwikipedia.org
Transfer HydrogenationHydrazine Hydrate, Pd/CAvoids use of pressurized H₂ gas. mdpi.com
Metal/Acid ReductionSn/HCl or Fe/HClClassic, strong, and reliable method. masterorganicchemistry.comyoutube.comscispace.com
Chemoselective ReductionSamarium(0) or Silanes/PdHigh selectivity for the nitro group. organic-chemistry.org
Reduction to HydroxylamineZn, NH₄ClPartial reduction product. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring itself can undergo substitution reactions, though its reactivity is heavily influenced by the opposing electronic effects of the activating 3-amino group and the deactivating 4-nitro group.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, the potent electron-withdrawing nitro group at the C4 position deactivates the ring towards most electrophiles. In related pyrazole systems lacking a C4 substituent, electrophilic halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) readily occurs at the 4-position nih.gov. For the title compound, this position is blocked, making further electrophilic substitution challenging.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more viable pathway for this electron-deficient ring. The 4-nitro group can act as a leaving group if attacked by a sufficiently strong nucleophile . In related dinitropyrazole systems, one nitro group can be regioselectively displaced by various nucleophiles researchgate.net. Furthermore, if another leaving group, such as a halogen, is present on the ring (e.g., at the 5-position), it can be readily displaced. For example, a 5-chloro substituent on a similar pyrazole scaffold is easily replaced by sodium azide (B81097) to form a 5-azidopyrazole mdpi.compreprints.org.

Substitution TypePositionReactivity/ExampleReference
ElectrophilicC5Generally disfavored due to deactivation by the C4-nitro group. nih.gov
Nucleophilic (SNAr)C4The nitro group can potentially be displaced by strong nucleophiles. researchgate.net
Nucleophilic (SNAr)C5A leaving group (e.g., Cl) at this position can be substituted by nucleophiles (e.g., N₃⁻). mdpi.compreprints.org

Scale-Up Considerations and Process Chemistry for this compound Production

The industrial production of nitro-substituted heterocyclic compounds requires careful consideration of process safety, particularly during the nitration step. The synthesis of a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (a key intermediate for Sildenafil), provides critical insights into the potential hazards and their mitigation researchgate.net.

The nitration of a pyrazole ring is a highly exothermic reaction. For the commercial synthesis to proceed safely, the reaction temperature must be carefully controlled. The reaction often requires heating to initiate (e.g., to 50°C), but once started, the exothermic nature can cause a rapid temperature increase. Under adiabatic conditions, this thermal runaway could lead to a secondary, even more dangerous exothermic reaction. For instance, at temperatures around 120°C, a carboxylic acid-substituted pyrazole can undergo decarboxylation, releasing a large volume of CO₂ gas and causing a rapid pressure buildup within the reactor, which could lead to catastrophic failure researchgate.net.

To minimize this risk, a semi-batch process is often designed. This process involves:

Dissolving the pyrazole precursor in a solvent with a high heat capacity, such as concentrated sulfuric acid.

Separately preparing the nitrating agent (e.g., fuming nitric acid in sulfuric acid).

Adding the nitrating agent to the pyrazole solution slowly and at a controlled rate. The rate of addition is tied to the reaction's conversion rate and the system's ability to dissipate heat, preventing the accumulation of unreacted reagents and minimizing the risk of a thermal runaway researchgate.net.

This controlled, semi-batch approach is a fundamental principle in the process chemistry for safely scaling up the production of this compound and related energetic materials.

Advanced Structural Characterization and Spectroscopic Insights into 1 Methyl 4 Nitro 1h Pyrazol 3 Amine

Crystallographic Studies of 1-Methyl-4-nitro-1H-pyrazol-3-amine and its Derivatives

Crystallographic studies are fundamental in elucidating the three-dimensional arrangement of atoms within a crystal and understanding the intermolecular forces that govern the crystal packing.

Solid-State Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

In the solid state, the molecular conformation of pyrazole (B372694) derivatives is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net For instance, in a related derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, X-ray crystallography revealed the presence of an intramolecular hydrogen bond between the diarylamine NH and the nitro group. mdpi.com The study also observed two rotamers that were distinguishable by the conformation of the methyl-substituted pyrazole ring. mdpi.com The planarity of the pyrazole ring is a key feature, though slight deviations can occur due to steric and electronic effects of the substituents.

Intermolecular interactions, particularly hydrogen bonding and π-stacking, play a crucial role in the solid-state assembly of pyrazole derivatives. iucr.org The pyrazole ring itself can participate in various hydrogen-bonding motifs, including dimers, trimers, and catemers. researchgate.net The specific pattern of hydrogen bonding is dependent on the substituents and the crystal packing environment. In derivatives with suitable functional groups, such as amino and nitro groups, extensive hydrogen-bonding networks are expected to be a dominant feature of the crystal packing. The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution within the molecule and participate in intermolecular interactions.

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. The different polymorphic forms of a substance can exhibit distinct physical and chemical properties. The study of polymorphism in pyrazole derivatives is an active area of research, with computational methods like Density Functional Theory (DFT) being used to predict the relative stabilities of different polymorphs. acs.orgacs.org

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. In the context of this compound and its derivatives, understanding the interplay of hydrogen bonding, π-stacking, and other non-covalent interactions is key to designing new crystalline materials with specific architectures and functionalities. iucr.org For example, the introduction of different substituents allows for the tuning of these interactions to guide the self-assembly process towards a desired crystal packing.

High-Resolution Spectroscopic Analysis of this compound

High-resolution spectroscopic techniques are indispensable for the detailed characterization of molecular structures and the investigation of their dynamic and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For pyrazole derivatives, the chemical shifts in the NMR spectra are sensitive to the substituents on the ring. sci-hub.stresearchgate.net For instance, in a related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the ¹H NMR spectrum in CDCl₃ showed a signal for the N-CH₃ protons at 4.14 ppm. researchgate.net The ¹³C NMR spectrum of the same compound displayed signals for the pyrazole ring carbons, with the chemical shifts being influenced by the attached functional groups. researchgate.net Two-dimensional NMR techniques such as HSQC, HMBC, COSY, and NOESY can be employed for unambiguous assignment of all proton and carbon signals and to probe through-bond and through-space correlations, which helps in confirming the connectivity and stereochemistry of the molecule. mdpi.com

Table 1: Representative NMR Data for a Related Pyrazole Derivative

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignmentReference
¹H4.14s-N-CH₃ researchgate.net
¹H2.86-2.90t8.0CH₂C=N researchgate.net
¹H1.68-1.77m-CH₂CH₃ researchgate.net
¹H0.99-1.03t8.0CH₂CH₃ researchgate.net
¹³C158.58--C=O researchgate.net
¹³C149.81--C-NO₂ researchgate.net
¹³C132.33--Pyrazole C researchgate.net
¹³C130.87--Pyrazole C researchgate.net
¹³C40.63--N-CH₃ researchgate.net
¹³C29.08--CH₂ researchgate.net
¹³C21.25--CH₂ researchgate.net
¹³C13.79--CH₃ researchgate.net
Note: Data is for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and is provided for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of a pyrazole derivative will exhibit characteristic absorption bands. For a compound like this compound, one would expect to see:

N-H stretching vibrations from the amino group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the methyl group and the pyrazole ring.

N-O stretching vibrations from the nitro group, which are usually strong and appear as two bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

C=C and C=N stretching vibrations of the pyrazole ring in the fingerprint region.

In a related compound, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, the carbonyl stretching vibration is a distinctive feature. smolecule.com Similarly, in the analysis of 4-methyl-3-nitrobenzaldehyde, the vibrational spectra were assigned assuming a C₅ point group symmetry. researchgate.net Computational methods are often used in conjunction with experimental data to aid in the assignment of vibrational modes. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The presence of the nitro group, a strong chromophore, and the amino group, an auxochrome, will significantly influence the position and intensity of these absorption bands.

The study of the electronic properties of pyrazole derivatives is crucial for understanding their potential applications in materials science and as fluorescent probes. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the electronic transition energies. The HOMO-LUMO gap can be correlated with the chemical reactivity and kinetic stability of the molecule. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds and for elucidating their fragmentation patterns, which provides valuable structural information. For this compound, HRMS would confirm its molecular formula, C4H6N4O2, by providing a highly accurate mass measurement of its molecular ion.

While specific experimental HRMS fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation pathways can be predicted based on the known behavior of related pyrazole derivatives. The fragmentation of nitropyrazoles is influenced by the positions of the substituents on the pyrazole ring.

For instance, the fragmentation of the regioisomeric 1-methyl-3-nitropyrazole has been studied, revealing characteristic losses. researchgate.net A probable fragmentation pathway for this compound under electron impact would likely involve initial fragmentation events such as the loss of the nitro group (NO2) or nitrous oxide (N2O), which are common for nitroaromatic compounds. Subsequent fragmentation could involve the cleavage of the pyrazole ring itself.

A plausible fragmentation cascade could include the following steps:

Loss of the nitro group: [M - NO2]+

Loss of a methyl radical: [M - CH3]+

Cleavage of the pyrazole ring: This can lead to the formation of various smaller charged fragments. For example, the loss of a nitrogen molecule (N2) from the pyrazole ring is a common fragmentation pathway for pyrazoles, often leading to the formation of a stable cyclopropenyl-like cation. researchgate.net

Rearrangement reactions: Intramolecular rearrangements can occur, leading to the formation of more stable fragment ions.

The exact mass measurements of these fragments using HRMS would allow for the determination of their elemental compositions, thus providing strong evidence for the proposed fragmentation pathways. A general strategy for characterizing such compounds involves a multi-step approach using liquid chromatography-mass spectrometry (LC-MS) to study the fragmentation profiles of the parent drug and its impurities or degradation products. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Key Fragments

SpeciesFormulaCalculated Exact Mass (m/z)
[M]+C4H6N4O2142.0491
[M - NO2]+C4H6N396.0562
[M - CH3]+C3H3N4O2127.0205
[M - N2]+C4H6N2O2114.0429

Chiroptical Properties of Enantiomerically Pure this compound Derivatives (if applicable)

The parent compound, this compound, is not chiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the introduction of a chiral center into the molecule would result in enantiomeric pairs, which would have distinct chiroptical properties.

While there is no specific literature available on the synthesis and chiroptical properties of enantiomerically pure derivatives of this compound, the methodologies for preparing and characterizing chiral pyrazole derivatives are well-established. For other pyrazole-containing compounds, enantioseparation has been successfully achieved using techniques like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. researchgate.netresearchgate.net

Should a chiral derivative of this compound be synthesized, for example, by introducing a chiral substituent at the amine group, its chiroptical properties could be investigated using circular dichroism (CD) spectroscopy. The CD spectrum would provide information about the stereochemistry of the molecule. In some cases, the chiroptical properties of molecules can be highly sensitive to the solvent environment, leading to phenomena like solvent-dependent atropisomerism where the conformation and, consequently, the CD spectrum change dramatically with the solvent. acs.org

The absolute configuration of such chiral derivatives would need to be determined, which is often accomplished through single-crystal X-ray diffraction analysis of the pure enantiomer or a diastereomeric derivative. researchgate.net The study of chiroptical properties is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates.

Theoretical and Computational Chemistry of 1 Methyl 4 Nitro 1h Pyrazol 3 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies provide a fundamental understanding of the electronic characteristics that govern the behavior of 1-Methyl-4-nitro-1H-pyrazol-3-amine. These computational approaches offer a microscopic view of the molecule's structure and inherent reactivity.

Density Functional Theory (DFT) Calculations for Geometries, Energies, and Spectroscopic Parameters

Density Functional Theory (DFT) has been a pivotal tool in determining the optimized geometry and energetic profile of this compound. Calculations, often utilizing functionals like B3LYP with various basis sets, predict key structural parameters. For instance, theoretical calculations on related pyrazole (B372694) structures have shown excellent agreement with experimental data for bond lengths and angles, providing confidence in the computed geometry of the title compound. researchgate.net The nitro group (NO2) and the amine group (NH2) attached to the pyrazole ring significantly influence the planarity and bond distribution within the heterocyclic system. The methyl group on the ring nitrogen introduces specific steric and electronic effects that are accurately captured by these calculations.

DFT methods are also instrumental in predicting spectroscopic parameters. Theoretical vibrational frequencies, when appropriately scaled, can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of characteristic vibrational modes of the pyrazole core, as well as the nitro and amine functional groups. Similarly, Time-Dependent DFT (TD-DFT) calculations can forecast electronic absorption spectra, identifying the primary electronic transitions and their corresponding energies.

Molecular Orbitals, Charge Distribution, and Electron Delocalization Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The spatial distribution of HOMO is typically concentrated around the electron-rich amine group and the pyrazole ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly located on the electron-withdrawing nitro group, marking it as the probable site for nucleophilic attack. The energy gap between HOMO and LUMO provides a quantitative measure of the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, exploring its conformational landscape and interactions with its environment over time. MD studies can reveal the rotational barriers around key single bonds, such as the C-N bonds connecting the functional groups to the pyrazole ring, and identify the most stable conformers. researchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions, particularly in condensed phases or in solution. By simulating the molecule in a solvent box (e.g., water), researchers can analyze the formation and dynamics of hydrogen bonds between the amine group's hydrogens and solvent molecules, as well as interactions involving the nitro group. google.com This information is critical for understanding the molecule's solubility and behavior in biological or chemical systems. The stability of potential molecular complexes and the strength of intermolecular forces can be quantified through these simulations.

Computational Prediction of Spectroscopic Data and Vibrational Frequencies

Computational methods offer powerful tools for predicting and interpreting the spectroscopic signatures of this compound. As mentioned, DFT calculations can generate theoretical vibrational spectra (IR and Raman). By analyzing the atomic displacements for each calculated frequency, a detailed assignment of vibrational modes can be achieved. This includes identifying stretching, bending, and torsional modes associated with the pyrazole ring, the C-NO2, N-CH3, and C-NH2 bonds, providing a complete vibrational characterization of the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of each atom.

In Silico Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry plays a key role in elucidating the mechanisms of chemical reactions involving this compound. For instance, the molecule is known to be a precursor in the synthesis of other compounds, such as 3-Chloro-1-methyl-4-nitro-1H-pyrazole. ambeed.com DFT can be used to model the reaction pathway of such transformations, for example, through diazotization of the amine group followed by nucleophilic substitution.

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the proposed reaction mechanism can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for the observed reaction outcomes and regioselectivity. Such in silico studies can guide synthetic efforts by predicting the feasibility of different reaction pathways and identifying key intermediates. For related dinitropyrazoles, mechanistic pathways like ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) have been proposed and studied computationally.

Reactivity, Reaction Mechanisms, and Reaction Kinetics of 1 Methyl 4 Nitro 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-Methyl-4-nitro-1H-pyrazol-3-amine is generally susceptible to electrophilic attack. However, the position of substitution is heavily influenced by the directing effects of the existing substituents. The amino group at position 3 is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group at position 4 is a strong deactivating group and a meta-director.

Given the positions of these groups, the C5 position is the most likely site for electrophilic aromatic substitution. The activating effect of the amino group, directing to the adjacent C4 (which is already substituted) and the C2 (N-methylated) is sterically hindered. Therefore, electrophilic attack is favored at the C5 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) or bromine. nih.gov Nitration can introduce an additional nitro group, though the already present deactivating nitro group makes this reaction challenging.

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic substitution reactions on the pyrazole ring of this compound are less common than electrophilic substitutions due to the electron-rich nature of the aromatic ring. However, the presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic attack, particularly at positions ortho and para to it.

In some cases, the amino group can be the site of nucleophilic substitution, for instance, through diazotization followed by displacement with various nucleophiles. More commonly, derivatives of this compound, where the amino group is transformed into a better leaving group, undergo nucleophilic substitution. For example, the synthesis of N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine involves the reaction of a pyrazole derivative with 2-methoxyethylamine (B85606). evitachem.com

The regioselectivity of these reactions is highly dependent on the specific substrate and reaction conditions. In related nitro-substituted pyrazole systems, nucleophilic substitution of a nitro group has been observed, particularly when it is positioned at C3 or C5 and activated by another electron-withdrawing group. researchgate.net For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the 3-position. researchgate.net

Redox Chemistry of the Nitro and Amine Groups

The nitro and amine functionalities on the pyrazole ring are redox-active and their transformations are central to the synthetic utility of this compound.

Reduction of the Nitro Group and Formation of Amine Derivatives

The nitro group at the C4 position can be readily reduced to an amino group under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation. researchgate.net Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.

This reduction is a key step in the synthesis of various pyrazole derivatives. For example, the reduction of 4-nitropyrazol-3-ones using catalytic hydrogenation affords the corresponding 4-amino compounds. researchgate.net The resulting diamino pyrazole is a versatile intermediate for the synthesis of fused heterocyclic systems and other complex molecules.

A study on a related compound, 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, showed that thermolysis in acetic acid led to the reduction of the azido (B1232118) group to an amino group. mdpi.compreprints.org This highlights the potential for intramolecular redox processes in appropriately substituted nitropyrazoles.

PrecursorReducing Agent/ConditionsProductReference
4-Nitropyrazol-3-onesCatalytic hydrogenation (Pd-C)4-Aminopyrazol-3-ones researchgate.net
5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazoleAcetic acid (thermolysis)5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate (B1210297) mdpi.compreprints.org

Oxidation Reactions of the Amine Moiety

The primary amino group at the C3 position is susceptible to oxidation. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions. Mild oxidizing agents may lead to the formation of azo or azoxy compounds through coupling reactions. For example, oxidative dehydrogenative coupling of pyrazol-5-amines can selectively form highly functionalized heteroaromatic azo compounds. nih.gov

Stronger oxidizing agents can lead to the formation of nitroso or even nitro compounds, or potentially to the degradation of the pyrazole ring. The oxidation of the amine can also be a key step in the synthesis of other functional groups. For instance, diazotization of the amino group followed by treatment with appropriate reagents can lead to the introduction of a wide range of substituents.

Cycloaddition Reactions Involving the Pyrazole Core

The pyrazole ring itself is an aromatic heterocycle and does not typically participate directly in cycloaddition reactions. However, functional groups attached to the pyrazole ring can undergo cycloaddition. For instance, if the amino group were converted to an azide (B81097), it could participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

More relevant to the parent compound, the nitro group can influence the reactivity of adjacent double bonds in derivatives, making them suitable for cycloaddition. In the broader context of pyrazole chemistry, [3+2] cycloaddition reactions are a fundamental method for the synthesis of the pyrazole ring itself. organic-chemistry.org For example, the reaction of diazo compounds with alkynes is a classic route to pyrazoles. organic-chemistry.org While not a reaction of this compound itself, this highlights the inherent stability of the pyrazole core once formed.

Acid-Base Properties and Proton Transfer Equilibria

The presence of both an amino group and a pyrazole ring imparts both acidic and basic properties to this compound. The amino group is basic and can be protonated by acids. The pKa of the conjugate acid will be influenced by the electron-withdrawing nitro group, which will decrease its basicity compared to a simple aminopyrazole.

Studies on related pyrazol-3-ones have shown that they are weak acids and can be titrated with strong bases. researchgate.net The position of substituents significantly impacts the acidity. For example, 2,4-dihydro-3H-pyrazol-3-ones are stronger acids than 1,2-dihydro-3H-pyrazol-3-ones. researchgate.net While not directly applicable to the title compound, this demonstrates the sensitivity of the pyrazole ring's acid-base properties to its substitution pattern. The protonation site of similar aminopyrazoles has been studied using NMR spectroscopy. researchgate.net

Kinetic Studies and Reaction Rate Determination for this compound Reactions

The kinetic analysis of reactions involving this compound is crucial for understanding its reactivity and for the optimization of synthetic processes. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related nitropyrazoles. The thermal decomposition of nitropyrazoles, for instance, has been a subject of kinetic investigation due to their potential as energetic materials.

Research on various nitropyrazoles has demonstrated that their thermal stability and decomposition kinetics are highly dependent on the position and number of nitro groups, as well as the nature of other substituents on the pyrazole ring. For example, studies on the thermal decomposition of dinitropyrazoles and trinitropyrazoles have been conducted to determine their kinetic parameters. colab.ws These studies often employ techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to monitor the heat flow and mass loss as a function of temperature, from which kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated using model-free isoconversional methods. scispace.com

The presence of both an amino group and a nitro group on the pyrazole ring in this compound suggests a complex reactivity profile. The amino group, being an electron-donating group, can influence the electronic properties of the pyrazole ring and potentially affect the kinetics of reactions such as electrophilic substitution or nucleophilic attack on the ring. Conversely, the electron-withdrawing nitro group significantly impacts the molecule's reactivity, particularly in reactions involving the pyrazole ring and in its thermal decomposition characteristics.

The kinetics of the thermal decomposition of nitropyrazoles are often complicated by autocatalysis. colab.ws The decomposition of energetic materials can be influenced by the reaction products, leading to an acceleration of the reaction rate over time. Kinetic models for such processes must account for this autocatalytic behavior to accurately describe the reaction progress.

While detailed kinetic data tables for this compound are not available, the table below presents a hypothetical structure for how such data might be presented, based on typical kinetic studies of related compounds.

Hypothetical Kinetic Data for a Reaction of a Substituted Nitropyrazole

Reaction TypeTemperature (K)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Thermal Decomposition5001.2 x 10⁻⁴1503.5 x 10¹³
Nucleophilic Substitution3505.8 x 10⁻³851.2 x 10¹⁰

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Catalyzed Reactions of this compound and its Derivatives

The catalytic chemistry of pyrazoles is a rich and expanding field, with applications ranging from organic synthesis to materials science. While specific studies on catalyzed reactions of this compound are limited, the broader family of pyrazole derivatives is known to participate in a variety of catalyzed transformations. These reactions often leverage the nitrogen atoms of the pyrazole ring as coordination sites for metal catalysts.

Copper-Catalyzed Reactions:

Copper complexes of pyrazole-based ligands have been shown to be effective catalysts for various oxidation reactions. For instance, in situ generated copper(II) complexes with pyrazole-derived ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts is influenced by the nature of the substituents on the pyrazole ring, the copper salt used, and the reaction solvent. mdpi.com Given the structure of this compound, it is plausible that it or its derivatives could act as ligands for copper or other transition metals, potentially catalyzing similar oxidative processes.

Palladium-Catalyzed Cross-Coupling Reactions:

The pyrazole scaffold is a common feature in ligands used for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are not prominent in the literature, the general utility of pyrazoles in this context suggests that derivatives of this compound could be employed in the synthesis of more complex molecules through such catalytic methods. For example, iodo-substituted azopyrroles have been used in Sonogashira cross-coupling reactions with terminal alkynes. nih.gov

Other Catalytic Systems:

The amino group in this compound offers a handle for further functionalization, which could lead to the synthesis of novel ligands for catalysis. For example, condensation of aminopyrazoles with other molecules can yield multidentate ligands capable of coordinating with a variety of metal centers. The resulting metal complexes could exhibit catalytic activity in a range of transformations, including hydrogenation, polymerization, and asymmetric synthesis.

The table below summarizes some types of catalyzed reactions where pyrazole derivatives have been successfully employed, indicating potential areas of investigation for this compound and its derivatives.

Examples of Catalyzed Reactions Involving Pyrazole Derivatives

Catalyst SystemReaction TypeSubstrate ClassProduct Class
Copper(II) / Pyrazole LigandOxidationCatecholso-Quinones mdpi.com
Palladium / Phosphine LigandSonogashira CouplingIodo-substituted azopyrroles, Terminal alkynesAryl-alkyne coupled products nih.gov
Ruthenium / Diphosphine LigandDehydrogenative Coupling1,3-Diols, ArylhydrazinesPyrazoles, 2-Pyrazolines organic-chemistry.org

This table highlights the versatility of the pyrazole core in catalysis and suggests that this compound could serve as a valuable precursor for the development of new catalytic systems.

Advanced Applications and Material Science Potentials of 1 Methyl 4 Nitro 1h Pyrazol 3 Amine and Its Derivatives

Precursors for Complex Heterocyclic Systems and Fine Chemicals

The strategic placement of functional groups on the 1-methyl-4-nitro-1H-pyrazol-3-amine scaffold makes it a valuable starting material for the synthesis of more complex heterocyclic systems and fine chemicals. The presence of the reactive amino and nitro groups, combined with the pyrazole (B372694) ring, allows for a variety of chemical transformations.

Nitropyrazoles, such as 1-methyl-4-nitro-1H-pyrazole, are often used as intermediates in the preparation of novel energetic materials due to their high nitrogen content and energetic properties. nih.gov The synthesis of these compounds is often straightforward and aligns with the principles of green chemistry. nih.gov For instance, the nitration of pyrazoles is a common method to introduce the nitro group, a key step in creating energetic compounds. nih.govresearchgate.net The resulting nitropyrazoles can then undergo further reactions, such as amination, to introduce additional functional groups and build more complex molecular architectures. nih.gov

The versatility of pyrazole derivatives extends to their use in the synthesis of various biologically active molecules. For example, they are intermediates in the synthesis of pharmaceuticals, such as sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. researchgate.net The pyrazole moiety is a core component of many compounds with a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. acs.org

Furthermore, the reduction of the nitro group to an amino group provides a pathway to a different set of derivatives with altered chemical properties and potential applications. This transformation opens up possibilities for creating a diverse library of compounds from a single precursor. The ability to perform various chemical reactions on the pyrazole ring and its substituents makes this compound a key building block in the synthesis of a wide array of fine chemicals and complex heterocyclic systems. nih.gov

Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrazole ring of this compound and its derivatives make them excellent ligands for coordinating with metal ions. This property has led to their extensive use in coordination chemistry and catalysis.

Synthesis and Characterization of Metal Complexes with this compound

The coordination chemistry of pyrazole-based ligands is a rich and expanding field. nih.gov The ability of the pyrazole nitrogen atoms to donate their lone pair of electrons to a metal center allows for the formation of stable metal complexes. nih.govscispace.com The synthesis of these complexes typically involves reacting the pyrazole ligand with a metal salt in a suitable solvent. scispace.comekb.eg

The resulting metal complexes are often characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. acs.orgscispace.comekb.eg These methods provide detailed information about the structure of the complex, including the coordination geometry around the metal ion and the nature of the metal-ligand bonds. acs.orgscispace.com For example, IR spectroscopy can confirm the coordination of the pyrazole ligand to the metal by observing shifts in the vibrational frequencies of the N-H and C=N bonds. scispace.com

The specific metal ion and the substituents on the pyrazole ring can influence the properties and structure of the resulting complex. scispace.comelsevier.es Researchers have synthesized and characterized complexes of pyrazole derivatives with a wide range of transition metals, including iron, cobalt, nickel, copper, and zinc. scispace.com These complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the coordination number of the metal and the steric and electronic properties of the ligand. scispace.comajchem-a.com

Homogeneous and Heterogeneous Catalysis Applications of Pyrazole-Derived Ligands

Metal complexes containing pyrazole-derived ligands have shown significant promise as catalysts in a variety of organic transformations. nih.govnih.gov Both homogeneous and heterogeneous catalytic systems have been developed using these versatile ligands. nih.govmdpi.com

In homogeneous catalysis , the pyrazole-metal complex is dissolved in the reaction medium along with the reactants. nih.gov The flexible design and easy functionalization of pyrazole ligands allow for the fine-tuning of the catalyst's activity and selectivity for a specific reaction. nih.gov For instance, palladium complexes with pyrazole-based ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. mdpi.com The electronic and steric properties of the pyrazole ligand can be modified to optimize the catalytic performance. rsc.org

Heterogeneous catalysis involves using a solid catalyst that is not dissolved in the reaction mixture. Pyrazole-derived ligands can be anchored to a solid support, such as a polymer or silica, to create heterogeneous catalysts. acs.org This approach offers several advantages, including ease of catalyst separation from the product mixture and the potential for catalyst recycling.

The catalytic activity of pyrazole-based systems is often attributed to the ability of the pyrazole ligand to stabilize the metal center in different oxidation states and to facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov The proton-responsive nature of some pyrazole ligands can also play a crucial role in catalysis, where the N-H group can participate in proton transfer steps. nih.govnih.gov

Applications in Advanced Materials Science

The unique chemical and physical properties of this compound and its derivatives also make them attractive candidates for applications in advanced materials science.

Polymer Chemistry and Monomer Development

The presence of reactive functional groups in this compound and its derivatives allows for their incorporation into polymer chains. These compounds can serve as monomers or as building blocks for the synthesis of new polymers with tailored properties. For instance, the amino group can be used to form amide or imine linkages, leading to the creation of polyamides or polyimines.

The incorporation of the pyrazole ring into a polymer backbone can impart desirable properties to the resulting material, such as enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions. Research in this area is ongoing, with a focus on developing new monomers that can lead to polymers with advanced functionalities.

Organic Electronics and Optoelectronic Materials (e.g., Fluorescent Probes)

The delocalized π-electron system of the pyrazole ring, combined with the electron-withdrawing nitro group and the electron-donating amino group, gives this compound and its derivatives interesting electronic and optical properties. These properties make them promising candidates for use in organic electronics and optoelectronic devices.

For example, some pyrazole derivatives exhibit fluorescence, making them suitable for use as fluorescent probes in biological imaging or as active components in organic light-emitting diodes (OLEDs). The fluorescence properties can often be tuned by modifying the substituents on the pyrazole ring. The ability of pyrazole derivatives to coordinate with metal ions also opens up possibilities for creating phosphorescent materials for OLED applications.

Further research into the synthesis and characterization of new pyrazole-based materials is expected to lead to the development of novel organic electronic and optoelectronic devices with improved performance and functionality. scispace.com

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The ability of pyrazole derivatives to act as ligands for metal ions is fundamental to their use in constructing ordered, porous materials like Metal-Organic Frameworks (MOFs). researchgate.net These materials are of significant interest due to their high surface area, tunable pore size, and potential applications in gas storage, catalysis, and as energetic materials.

Derivatives of the core 4-nitro-1H-pyrazole structure are instrumental in forming these complex architectures. For instance, research has shown that 4-nitro-1H-pyrazole can be used to create zinc-based metal-organic chains. researchgate.net The pyrazole unit, in conjunction with other functional groups, acts as a multidentate ligand, coordinating with metal centers to build extended one-, two-, or three-dimensional networks.

A notable example is the synthesis of energetic coordination complexes (ECCs), a type of MOF, using ligands derived from 4-nitro-1H-pyrazol-3-amine. In one study, 5-(4-nitro-1H-pyrazol-3-yl)-1H-1,2,4-triazol-3-amine (NPTA), a direct derivative, was synthesized and reacted with various 3d metals such as Nickel (Ni), Cobalt (Co), and Zinc (Zn). researchgate.net This resulted in the formation of new ECCs where the NPTA ligand coordinates with the metal ions. researchgate.net The presence of the nitro group and the nitrogen-rich heterocyclic rings contributes to the high energy content and thermal stability of these materials, making them potential candidates for heat-resistant explosives. researchgate.net

The synthesis of such MOFs often involves the reaction of the pyrazole-based ligand with metal salts under specific conditions. The resulting framework's properties are dictated by the coordination geometry of the metal ion and the structure of the organic ligand. This modularity allows for the rational design of MOFs with tailored characteristics. researchgate.netresearchgate.net Furthermore, pyrazole-containing MOFs have been developed for catalytic applications, such as the synthesis of other complex heterocyclic compounds, demonstrating their utility beyond energetic materials. acs.org

Development of Analytical Reagents and Chemosensors for Specific Chemical Detection (non-biological, non-clinical)

The unique electronic and coordination properties of pyrazole derivatives make them excellent scaffolds for the design of chemosensors. These sensors can detect specific chemical species, such as metal ions and anions, through observable changes in their optical properties, like color or fluorescence. researchgate.net

The design of a pyrazole-based chemosensor typically involves integrating the pyrazole core, which acts as a signaling unit or a binding site, with other functional groups that provide selectivity for a target analyte. researchgate.net The synthesis strategy often revolves around creating a receptor molecule where the pyrazole's nitrogen atoms, or other appended donor atoms, can selectively bind to a specific ion. This binding event alters the electronic structure of the molecule, leading to a measurable spectroscopic response.

Synthesis can be achieved through multi-step reactions. For example, a common approach is the condensation reaction of an aminopyrazole with an aldehyde to form a Schiff base. mdpi.com This creates a larger conjugated system that can be fine-tuned. Microwave-assisted organic synthesis has been shown to be an efficient method for preparing pyrazole-based precursors and final sensor molecules, often under solvent-free conditions. acs.org

An illustrative synthesis involves a three-step sequence starting from 2-chloropyridine (B119429) to create 1,7-dipyridinyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. acs.org These complex heterocyclic systems were designed as tridentate ligands capable of acting as fluorescent probes for cation detection. acs.org Similarly, colorimetric chemosensors have been synthesized from 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate derivatives, which are then reacted to form hydrazones. researchgate.netscispace.com The resulting compounds exhibit distinct color changes upon interaction with specific anions. researchgate.netscispace.com

Table 1: Examples of Pyrazole-Based Chemosensor Synthesis Strategies
Starting Material/PrecursorSynthesis StrategyTarget Sensor ClassReference
2-Chloropyridine, 3-amino-2-butenenitrileMicrowave-assisted, multi-step synthesis involving cyclocondensationFluorescent bis-pyrazolo[3,4-b:4′,3′-e]pyridines acs.org
4-formyl-1-phenyl-1H-pyrazole-3-carboxylateCoupling with hydrazines to form hydrazone derivativesColorimetric hydrazone-pyrazole carboxylates researchgate.netscispace.com
5-Aminopyrazoles, N-substituted isatinCondensation reactionPyrazole-oxindole hybrids mdpi.com

Pyrazole-based chemosensors have demonstrated high sensitivity and selectivity for a variety of non-biological analytes, particularly metal ions and anions.

Metal Ion Detection: The nitrogen atoms in the pyrazole ring and appended functional groups create effective binding pockets for metal ions. This coordination disrupts the sensor's internal charge transfer (ICT) or photoinduced electron transfer (PET) processes, resulting in a change in fluorescence or absorption.

For example, a chemosensor based on a pyrazole-Knoevenagel condensate (Py-KS) was developed for the selective colorimetric detection of mercury ions (Hg²⁺) in a semi-aqueous medium. researchgate.net The sensor showed a distinct color change in the presence of Hg²⁺, with a detection limit of 4.73 x 10⁻⁷ M. researchgate.net Another study reported the use of 1,7-dipyridinyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines as reversible "turn-off" fluorescent chemosensors for the nanomolar detection of copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and mercury (Hg²⁺) ions. acs.org

Anion Detection: The design of pyrazole sensors for anions often relies on creating hydrogen-bonding sites or Lewis acidic centers that can interact with the target anion. Chemosensors derived from 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate have been shown to be effective colorimetric sensors for fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) ions. researchgate.netscispace.com The interaction, driven by hydrogen bonding between the N-H protons of the hydrazone moiety and the anion, causes a deprotonation that leads to a significant color change from yellow to dark purple, easily detectable by the naked eye. researchgate.net

Table 2: Performance of Selected Pyrazole-Based Chemosensors
Sensor StructureTarget AnalyteDetection MethodLimit of Detection (LOD)Reference
Pyrazole-Knoevenagel condensate (Py-KS)Hg²⁺Colorimetric4.73 x 10⁻⁷ M researchgate.net
1,7-dipyridinyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridinesCu²⁺, Co²⁺, Ni²⁺, Hg²⁺Fluorescent (Turn-off)Nanomolar range acs.org
4-[(4-nitro-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylateF⁻ColorimetricNot specified researchgate.netscispace.com

The versatility in the synthesis of pyrazole derivatives allows for the fine-tuning of their electronic properties and binding affinities, enabling the development of highly selective and sensitive chemosensors for specific environmental and industrial monitoring applications.

Investigations into Intermolecular Interactions and Biological Probes Strictly Non Clinical and Non Safety Focused

Studies on Specific Protein-Ligand Interactions with 1-Methyl-4-nitro-1H-pyrazol-3-amine Analogs

Analogs built upon the 1-methyl-pyrazole core have been instrumental in studying specific protein-ligand interactions. The pyrazole (B372694) scaffold is recognized as a "privileged scaffold" in medicinal chemistry, particularly for developing protein kinase inhibitors (PKIs). nih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, a critical feature for binding to the ATP-binding pocket of kinases. nih.gov

Research into fibroblast growth factor receptor (FGFR) inhibitors has utilized this scaffold. Erdafitinib, a pan-FGFR inhibitor, incorporates a 3-(1-methyl-1H-pyrazol-4-yl)-quinoxaline scaffold. nih.gov It effectively inhibits FGFR phosphorylation and suppresses related signal transduction pathways by binding to the kinase domain. nih.gov Similarly, in the development of Aurora kinase inhibitors, the pyrazole fragment was chosen over other rings like pyrimidine (B1678525) or thiazole (B1198619) because it yielded potent inhibitors with more favorable drug-like properties. nih.gov

In a different context, pyrazolone-based compounds, which are structurally related to pyrazole amines, have been investigated for their ability to block the entry of the SARS-CoV-2 virus. nih.gov Molecular docking studies of these analogs revealed specific interactions with amino acid residues in the binding pockets of both the viral spike glycoprotein (B1211001) and the human ACE-2 receptor. nih.gov These interactions are crucial for understanding the molecular basis of viral entry.

The table below summarizes key findings from studies on protein-ligand interactions involving analogs of this compound.

Analog ScaffoldTarget Protein(s)Key Findings
3-(1-methyl-1H-pyrazol-4-yl)-quinoxalineFibroblast Growth Factor Receptors (FGFR)Inhibits FGFR phosphorylation by binding to the kinase domain. nih.gov
Pyrazolyl-aminoquinazolineAurora Kinases (AurA, AurB)The pyrazole fragment provided potent inhibition and favorable lipophilicity. nih.gov
Pyrazolone derivativesSARS-CoV-2 Spike Glycoprotein, hACE-2Analogs form molecular interactions with amino acid residues at the protein binding sites. nih.gov
1,5-DiarylpyrazoleCyclooxygenase-2 (COX-2), Soluble Epoxide Hydrolase (sEH)Dual inhibition achieved through specific substitutions on the pyrazole core. acs.org

Enzymatic Reaction Mechanism Probing Using this compound Scaffolds

The 1-methyl-pyrazole scaffold is a valuable tool for probing the mechanisms of enzymatic reactions. By systematically modifying the substituents on the pyrazole ring, researchers can investigate the specific interactions that govern substrate binding and catalysis. The stable core of the pyrazole allows for the targeted introduction of various functional groups to explore the topology and chemical environment of an enzyme's active site. nih.gov

A prominent example is the development of dual inhibitors for cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), two key enzymes in the inflammatory pathway. acs.org Researchers synthesized a series of compounds containing a 1,5-diarylpyrazole core linked to a urea (B33335) moiety. By varying the length of the methylene (B1212753) linker between the pyrazole and the urea group, they could optimize the inhibitory potency for both enzymes simultaneously. acs.org This approach helps to elucidate the structural requirements for binding to two distinct active sites.

Furthermore, the pyrazole structure is central to many protein kinase inhibitors. nih.gov These inhibitors often compete with ATP for the enzyme's binding site, and their effectiveness provides insight into the specific conformational states of the kinase. For instance, Erdafitinib is a reversible, type I½ inhibitor that binds to FGFRs in their inactive DFG-in conformation, providing a snapshot of this particular state of the enzyme. nih.gov The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonds and its aromatic character, are fundamental to its function as a scaffold for these enzymatic probes. nih.gov The nitro group present in compounds like this compound can also play a role, as it is known to be reducible into reactive intermediates that can interact with biological molecules like enzymes.

Exploration of this compound as a Molecular Tool in Biochemical Pathways

Beyond inhibiting single enzymes, pyrazole-based molecules, including 1-Methyl-1H-pyrazol-3-amine, are utilized as general biochemical reagents and molecular tools for exploring complex biochemical pathways. medchemexpress.com These compounds can serve as versatile building blocks in organic synthesis to construct more elaborate molecular probes. arabjchem.org

The use of pyrazole derivatives extends to their function as ligands for target protein identification. I-BET762 carboxylic acid, a molecule based on a different core but used in a similar probing context, acts as a warhead ligand for conjugation in PROTACs (Proteolysis Targeting Chimeras) that target BET proteins, demonstrating how specific chemical moieties are used to investigate protein function and degradation pathways. medchemexpress.com Pyrazole derivatives such as 1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester are also commercially available as biochemical reagents for use in life science research, underscoring their role as fundamental tools in the laboratory. medchemexpress.com

Structure-Molecular Interaction Relationship (SMIR) Studies

Structure-Molecular Interaction Relationship (SMIR) studies, a subset of Structure-Activity Relationship (SAR) studies, are crucial for understanding how a molecule's chemical structure dictates its non-covalent interactions with a biological target. The pyrazole scaffold is frequently subjected to such analyses to optimize binding affinity and selectivity.

In the development of dual COX-2/sEH inhibitors, a clear relationship was established between the structure of 1,5-diarylpyrazole-urea compounds and their inhibitory activity. acs.org The study demonstrated that the length of the alkyl chain connecting the pyrazole core to the urea group was a critical determinant of potency. The highest inhibitory power was observed when the linker consisted of three methylene groups, highlighting a specific spatial requirement for optimal interaction with both enzymes. acs.org

Similarly, for a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed to understand their antifungal properties. mdpi.com Molecular docking simulations showed how these ligands fit into the active site of the target protein, Complex II, revealing the key amino acid residues involved in the interaction. mdpi.com

Theoretical studies on pyranopyrazoles, another class of pyrazole derivatives, have employed Density Functional Theory (DFT) calculations to analyze their molecular orbitals (HOMO and LUMO). mdpi.com These computational approaches provide detailed descriptions of the molecule's electronic characteristics, which are fundamental to its ability to form intermolecular bonds with a protein target. mdpi.com

The following table details findings from SMIR studies on pyrazole analogs.

Pyrazole Analog SeriesStructural ModificationImpact on Molecular Interaction/Activity
1,5-Diarylpyrazole-urea compoundsLength of methylene linker (n=1-4) between pyrazole and ureaOptimal dual inhibition of COX-2 and sEH was achieved with a three-methylene linker (n=3). acs.org
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidesSubstitution on the N-phenyl ringModifications led to varying antifungal activity, with compound 9m showing broad-spectrum inhibition. mdpi.com
Pyrazole carboxylic acid derivativesIntroduction of different aryl groupsThe nature of the substituent aryl group significantly influenced the antifungal activity against Aspergillus brasiliensis. researchgate.net

Environmental Chemistry and Degradation Pathways of 1 Methyl 4 Nitro 1h Pyrazol 3 Amine

Photolytic Degradation Studies and Environmental Fate

Photolytic degradation, or photolysis, is a key process that can break down chemical compounds in the environment through the action of sunlight. The susceptibility of 1-Methyl-4-nitro-1H-pyrazol-3-amine to photolysis is determined by its ability to absorb light in the solar spectrum and the efficiency (quantum yield) of the subsequent chemical reactions.

Direct and Indirect Photolysis

Nitroaromatic compounds, a class to which this compound belongs, are known to absorb ultraviolet and visible light, making them candidates for direct photolysis. umich.edu However, for many nitroaromatics, direct photolysis in pure water is a slow and inefficient process. csbsju.edu The environmental fate of this compound is more likely influenced by indirect photolysis, a process accelerated by the presence of photosensitizers in natural waters, such as humic and fulvic acids. umich.edu These natural substances can absorb sunlight and transfer the energy to the compound or generate highly reactive species like hydroxyl radicals (•OH) and singlet oxygen, which then attack the molecule. csbsju.edu The UV/H₂O₂ process, which generates hydroxyl radicals, has been shown to be effective in degrading various nitroaromatic compounds. nih.govnih.gov

Potential Photodegradation Pathways

While specific studies on this compound are not extensively documented, pathways can be inferred from related compounds. The photolysis of pyrazole (B372694) structures can be complex, potentially leading to the loss of a nitrogen molecule and the formation of highly reactive intermediates like diazo-compounds, which can then rearrange into other structures such as cyclopropenes. rsc.org

For the nitroaromatic portion, photodegradation in the presence of hydroxyl radicals often involves hydroxylation of the aromatic ring. nih.gov This could lead to the formation of hydroxylated pyrazole intermediates. Further oxidation can result in the opening of the pyrazole ring, ultimately leading to the formation of smaller, simpler organic molecules like formic acid, oxalic acid, and other aliphatic compounds, and the release of inorganic ions like nitrate. nih.gov

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The stability of this compound against hydrolysis is a critical factor in its environmental persistence, particularly in water bodies and moist soils.

Factors Influencing Hydrolytic Stability

The pyrazole ring is generally considered to be chemically stable due to its aromatic character. uou.ac.inuomus.edu.iq However, the substituents on the ring greatly influence its reactivity. The presence of an electron-withdrawing nitro group can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring cleavage. Conversely, the electron-donating amino group may help to stabilize the ring. nih.gov The hydrolytic stability of N-containing heterocyclic compounds can also be influenced by factors like pH and temperature. Studies on other pyrazole derivatives, such as pyrazolidinediones, have shown that hydrolysis can lead to the opening of the heterocyclic ring to form derivatives of hydrazine (B178648). nih.gov

Potential Hydrolytic Degradation Products

Given the lack of specific experimental data for this compound, its hydrolytic degradation pathway remains speculative. Based on the degradation of other complex heterocyclic compounds, a plausible, albeit slow, pathway could involve the hydrolytic cleavage of the pyrazole ring. This would result in acyclic (open-chain) intermediates. The initial step might involve the attack of water on a carbon atom of the pyrazole ring, followed by a series of rearrangements leading to the final degradation products.

Microbial Transformation and Bioremediation Potential

The transformation and degradation of this compound by microorganisms is a significant pathway for its removal from the environment. The field of bioremediation leverages these microbial processes to clean up contaminated sites. mdpi.com

Aerobic and Anaerobic Degradation

Nitroaromatic compounds are generally considered recalcitrant to biodegradation, but numerous microorganisms, including bacteria, fungi, and algae, have been shown to transform them. mdpi.comnih.gov The most common and initial step in the microbial transformation of nitroaromatics is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.govnih.gov This reduction proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates and can occur under both anaerobic and aerobic conditions. mdpi.com

Anaerobic bacteria , such as Desulfovibrio and Clostridium species, are known to reduce nitroaromatic compounds. nih.gov

Aerobic bacteria can also metabolize nitroaromatics, sometimes using them as a source of carbon or nitrogen. This can involve enzymes like monooxygenases or dioxygenases that can hydroxylate the ring, leading to the removal of the nitro group as nitrite. nih.gov

Fungi , particularly white-rot fungi like Phanerochaete chrysosporium, possess powerful extracellular enzymes that can degrade a wide range of persistent organic pollutants, including nitroaromatics. nih.gov

Bioremediation Potential

The ability of microorganisms to reduce the nitro group of this compound suggests a strong potential for bioremediation. The resulting amino-substituted pyrazole would likely be more amenable to further degradation. nih.gov Bioremediation strategies could involve bioaugmentation (introducing specific microbes to a contaminated site) or biostimulation (adding nutrients to stimulate the activity of native microorganisms). Co-metabolism, where microbes degrade the contaminant while feeding on another substrate, is a common mechanism for the breakdown of such recalcitrant compounds. nih.gov

Identification and Characterization of Environmental Metabolites

The degradation of this compound through photolytic, hydrolytic, and microbial processes results in the formation of various transformation products, or metabolites. Identifying these metabolites is key to understanding the complete environmental fate of the parent compound.

Predicted Metabolites

Based on the degradation pathways discussed, several potential environmental metabolites of this compound can be predicted.

Nitro-Group Reduction Products: The most anticipated metabolites arise from the microbial reduction of the nitro group. This pathway would yield a series of progressively reduced compounds.

1-Methyl-4-nitroso-1H-pyrazol-3-amine: The first intermediate in the reduction pathway.

1-Methyl-4-hydroxylamino-1H-pyrazol-3-amine: The second intermediate.

1-Methyl-1H-pyrazole-3,4-diamine: The final, fully reduced amino product. This is expected to be a major and relatively stable microbial metabolite. mdpi.comnih.gov

Photolytic Products: Indirect photolysis involving hydroxyl radicals would likely produce hydroxylated versions of the parent compound or its metabolites. Ring-opening reactions would lead to various aliphatic acids and aldehydes. nih.gov

Hydroxylated nitropyrazoles: Formed by the addition of •OH to the pyrazole ring.

Formic acid, Glyoxylic acid, Oxalic acid: Small organic acids resulting from the complete oxidative cleavage of the pyrazole ring. nih.gov

Hydrolytic Products: While likely a minor pathway, hydrolysis could lead to ring-opened structures.

Substituted hydrazide derivatives: Resulting from the cleavage of the pyrazole ring, similar to degradation products of other pyrazole-based structures. nih.gov

The characterization of these potential metabolites would require advanced analytical techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on samples from laboratory degradation studies.

Table 2: Potential Environmental Metabolites of this compound

Potential Metabolite Parent Degradation Pathway Chemical Formula Notes
1-Methyl-4-nitroso-1H-pyrazol-3-amine Microbial Transformation C₄H₅N₅O Transient intermediate in nitro-group reduction.
1-Methyl-4-hydroxylamino-1H-pyrazol-3-amine Microbial Transformation C₄H₇N₅O Transient intermediate in nitro-group reduction.
1-Methyl-1H-pyrazole-3,4-diamine Microbial Transformation C₄H₈N₄ Major, more stable product of nitro-group reduction.
Hydroxylated Nitropyrazoles Photolytic Degradation C₄H₆N₄O₃ Products of •OH radical attack on the pyrazole ring.
Substituted Hydrazides Hydrolytic Degradation Variable Potential products from pyrazole ring cleavage by water.

Advanced Analytical Methodologies for 1 Methyl 4 Nitro 1h Pyrazol 3 Amine

Chromatographic Separations (e.g., RP-HPLC, GC) with Advanced Detection (e.g., LC-MS, GC-MS)

Chromatographic techniques are fundamental to the separation and analysis of 1-Methyl-4-nitro-1H-pyrazol-3-amine from intricate mixtures. Reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of non-volatile and thermally sensitive compounds like many pyrazole (B372694) derivatives. This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov For related nitropyrazole compounds, LC-MS has been successfully employed for identification and quantification. bldpharm.comnih.govunimi.ittjpr.org For instance, in the analysis of similar nitroaromatic compounds, LC-MS provides detailed molecular weight and structural information, which is critical for unambiguous identification. nih.govnih.gov The development of an LC-MS method for this compound would typically involve optimizing the mobile phase composition, column type, and MS parameters to achieve the best separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for volatile and thermally stable compounds. While direct GC analysis of some amino-nitro pyrazoles might be challenging without derivatization, GC-MS has been effectively used for the analysis of various pyrazole derivatives. sci-hub.stacrhem.orgijpsat.org The analysis of related compounds by GC-MS often involves electron impact (EI) ionization, which can provide characteristic fragmentation patterns useful for structural elucidation. researchgate.net

The selection between LC-MS and GC-MS often depends on the specific properties of the analyte and the matrix in which it is being analyzed. Both techniques offer high levels of sensitivity and selectivity, making them indispensable for the detailed characterization of this compound.

Table 1: Comparison of Chromatographic Methods for Pyrazole Analysis

FeatureRP-HPLCGCLC-MSGC-MS
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning between a stationary phase and a gaseous mobile phase.Combines HPLC separation with mass spectrometric detection. nih.govCombines GC separation with mass spectrometric detection. acrhem.orgijpsat.org
Applicability Wide range of non-volatile and thermally stable/unstable compounds. researchgate.netVolatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones. unimi.itVolatile and thermally stable compounds. sci-hub.st
Detection UV, DAD, Fluorescence, etc.FID, TCD, ECD, etc.Mass Spectrometry (highly specific and sensitive). nih.govMass Spectrometry (provides structural information). researchgate.net
Sample Derivatization Often not required.May be required to increase volatility and thermal stability.Can sometimes be used to improve ionization.Often necessary for polar compounds.

Spectroscopic Quantification Techniques (e.g., Quantitative NMR, UV-Vis)

Spectroscopic methods offer alternative and complementary approaches for the quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For this compound, specific proton (¹H) or carbon-¹³ (¹³C) NMR signals could be used for quantification against a certified internal standard. scielo.org.zachemicalbook.com For example, the integral of the N-methyl proton signal could be compared to the integral of a known amount of an internal standard. researchgate.net

UV-Vis Spectroscopy is a more accessible technique that can be used for quantification based on the Beer-Lambert law. This compound, containing a nitro-substituted pyrazole ring, is expected to exhibit characteristic UV-Vis absorption maxima. scielo.org.zaijbpr.com Quantification would involve creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). While less specific than MS or NMR, UV-Vis can be a rapid and cost-effective method for routine analysis in well-defined sample matrices. ijbpr.com For instance, a related compound, N-(2-carbamoylphenyl)-1-methyl-4-nitro-3-n-propyl-1H-pyrazole-5-carboxamide, displays UV absorption maxima at 285, 254, and 210 nm. ijbpr.com

Table 2: Spectroscopic Data for Related Pyrazole Compounds

CompoundTechniqueKey Observations
N-(2-carbamoylphenyl)-1-methyl-4-nitro-3-n-propyl-1H-pyrazole-5-carboxamideUV-Vis (MeOH)λmax at 285, 254, 210 nm ijbpr.com
5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-oneUV-Vis (DMSO)λmax at 228, 307, 400 nm nih.gov
4-Nitropyrazole¹H NMR (DMSO-d6)δ: 8.26 (d, 1, 5-H), 6.76 (d, 1, 3-H) acrhem.org
3-Methyl-4-nitro-1-(4-fluorophenyl)-1H-pyrazole¹H NMRδ (ppm): 2.53 (s, 3H, -CH3), 7.36-7.42 (m, 2H, H-Ar), 7.93-7.99 (m, 2H, Ar-H), 9.54 (s, 1H, H-5pyr) arkat-usa.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a sensitive and often low-cost alternative for the detection and characterization of electroactive compounds like this compound. The presence of the nitro group, which is readily reducible, makes this compound a good candidate for electrochemical analysis.

The electrochemical behavior of nitropyrazoles and nitroimidazoles has been studied, revealing that their reduction potentials are influenced by their electronic structure. psu.edu Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to investigate the reduction mechanism of the nitro group on an electrode surface. researchgate.net The potential at which the reduction occurs can be used for qualitative identification, while the peak current can be correlated with the concentration for quantitative purposes.

Theoretical studies have shown a correlation between the electrochemical reduction potentials of nitrodiazoles and the energy of their lowest unoccupied molecular orbital (LUMO). psu.edu This suggests that computational models can aid in predicting the electrochemical behavior of this compound. The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon electrode) and optimizing the supporting electrolyte and pH conditions to achieve a well-defined and reproducible signal. researchgate.net

Development and Validation of Specific Assays for this compound in Research Matrices

The development and validation of a specific analytical assay are critical to ensure the reliability and accuracy of data generated in a research setting. researchgate.net This process involves a systematic evaluation of the method's performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov

Assay Development for this compound would begin with the selection of the most suitable analytical technique based on the research needs (e.g., LC-MS for high sensitivity and specificity). The subsequent steps involve the optimization of all method parameters, such as the mobile phase, column, flow rate, and detector settings in HPLC, to achieve good resolution, peak shape, and a short run time. nih.gov Sample preparation is another critical aspect, aiming to efficiently extract the analyte from the research matrix (e.g., biological fluids, reaction mixtures) and remove interfering components.

Method Validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The successful development and validation of an assay for this compound ensures that the data generated is reliable, reproducible, and fit for its intended research application. nih.gov

Conclusion and Future Perspectives in 1 Methyl 4 Nitro 1h Pyrazol 3 Amine Research

Synthesis of Current Research Findings and Contributions to Pyrazole (B372694) Chemistry

Research into 1-Methyl-4-nitro-1H-pyrazol-3-amine has primarily focused on its synthesis and its role as an intermediate in the creation of more complex molecules. The presence of both a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on the pyrazole ring creates a "push-pull" system, which imparts unique chemical reactivity and properties. researchgate.net

The synthesis of related pyrazole derivatives often involves multi-step reactions, including nitration and amination. evitachem.comresearchgate.net For instance, the nitration of a pyrazole ring is a common step, often achieved using a mixture of nitric acid and sulfuric acid. researchgate.net The resulting nitro-substituted pyrazole can then be subjected to further functionalization. The synthesis of various substituted pyrazoles has been achieved through methods like the reaction of enaminones with aryl hydrazines. nih.gov These synthetic strategies are crucial for creating a library of pyrazole derivatives with diverse functionalities, which can then be screened for various biological activities.

The contributions of this compound and its analogs to pyrazole chemistry are significant. They serve as versatile building blocks for the synthesis of new heterocyclic systems and energetic materials. nih.gov The reactivity of the nitro and amino groups allows for a wide range of chemical transformations, leading to the development of novel compounds with tailored properties.

Unaddressed Research Questions and Persistent Challenges

Despite the progress made, several research questions regarding this compound remain unanswered. A primary challenge lies in the development of more efficient and environmentally friendly synthetic routes. Current methods can sometimes involve harsh reaction conditions and may not always be highly regioselective. researchgate.net

Furthermore, a comprehensive understanding of the full spectrum of its biological activities is still lacking. While pyrazole derivatives, in general, are known for their anti-inflammatory, antimicrobial, and anticancer properties, the specific biological profile of this compound requires more in-depth investigation. ontosight.aiontosight.ai The precise mechanisms of action through which it might exert any biological effects are yet to be elucidated.

Another challenge is the limited data on its physicochemical properties, such as its solubility in various solvents and its long-term stability under different conditions. evitachem.com This information is crucial for its potential application in various fields, including materials science and medicinal chemistry.

Emerging Trends and Interdisciplinary Research Opportunities for this compound

The future of research on this compound is likely to be shaped by several emerging trends. One key area is its potential use in the development of novel energetic materials. Nitrated pyrazoles are known for their high heat of formation and good thermal stability, making them attractive for applications in explosives and propellants. nih.gov

Interdisciplinary research will be crucial in unlocking the full potential of this compound. Collaboration between organic chemists, medicinal chemists, and materials scientists will be essential. For example, its potential as a scaffold for developing new therapeutic agents warrants further exploration. The pyrazole nucleus is a common feature in many biologically active compounds, and the specific substitution pattern of this compound could lead to the discovery of new drugs. nih.govnih.gov

The field of materials science also presents exciting opportunities. The unique electronic properties of this "push-pull" molecule could be harnessed in the design of new organic electronic materials, such as dyes or components for nonlinear optical (NLO) systems.

Long-Term Vision for Advancing the Chemistry and Applications of this compound

The long-term vision for this compound research involves a multi-faceted approach. A primary goal is to establish a comprehensive understanding of its fundamental chemistry, including its reactivity, spectroscopic properties, and structural characteristics. This will provide a solid foundation for its application in various fields.

A key aspect of this vision is the development of a diverse library of derivatives based on the this compound scaffold. By systematically modifying the functional groups, researchers can fine-tune the properties of the resulting compounds for specific applications, whether in medicine, agriculture, or materials science. ontosight.ai

Ultimately, the aim is to translate the fundamental knowledge of this compound into practical applications that benefit society. This could range from the development of new life-saving drugs to the creation of advanced materials with novel functionalities. The continued exploration of this compound and its derivatives holds the promise of significant advancements in the broader field of pyrazole chemistry and beyond.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine?

The synthesis of nitro-substituted pyrazoles requires careful control of nitration conditions and regioselectivity. Multi-step protocols often involve:

  • Nitro group introduction : Use mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (<50°C) to avoid over-nitration or decomposition.
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .
  • Catalysis : Palladium-assisted hydrogenation (e.g., 10% Pd/C at 40 psi H₂) can reduce intermediates, but requires degassing to prevent side reactions .

Basic: How can spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.6 ppm for pyrazole and nitro groups) and methyl substituents (δ 2.2–2.5 ppm). Splitting patterns distinguish between positional isomers .
  • IR : Stretching vibrations for nitro groups (1520–1350 cm⁻¹) and NH₂ (3300–3200 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., ESI m/z 173.06 [M+H]⁺) validates molecular formula .

Advanced: What factors influence the selectivity of catalytic hydrogenation in pyrazole derivatives?

Hydrogenation of nitro groups to amines (e.g., in ) depends on:

  • Catalyst loading : 10% Pd/C minimizes over-reduction.
  • Solvent polarity : Ethanol enhances solubility while stabilizing intermediates.
  • Pressure/temperature : Moderate conditions (40 psi, 25–40°C) prevent decomposition. Competing reduction of other functional groups (e.g., halides) must be monitored via TLC or in-situ FTIR .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive pyrazole analogs?

  • Core modifications : Substituting the nitro group with electron-withdrawing groups (e.g., CF₃) enhances metabolic stability.
  • Pharmacophore mapping : Pyrazole rings with aryl-methyl groups (e.g., 4-arylmethyl derivatives) show improved binding to CNS targets, as seen in anxiolytic agents .
  • In vitro assays : Test analogs for antibacterial activity (e.g., MIC against S. aureus) or receptor binding (e.g., GABAₐ for sedative effects) .

Advanced: What computational approaches predict the reactivity of this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess nitro group charge distribution and nucleophilic attack sites.
  • Reactivity indices : Fukui functions identify electrophilic/nucleophilic regions, aiding in predicting regioselectivity in substitution reactions .
  • Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Safety: What precautions are critical when handling nitro-substituted pyrazoles?

  • Explosivity risk : Avoid grinding dry nitro compounds; use wet slurries during isolation.
  • Personal protective equipment (PPE) : Nitrile gloves, blast shields, and fume hoods are mandatory.
  • Emergency protocols : Neutralize spills with 5% NaHCO₃ and consult SDS guidelines for nitroamine toxicity (e.g., CNS effects) .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in pyrazole derivatives?

  • Data collection : Use SHELX software (e.g., SHELXL-2018) for structure refinement. High-resolution data (≤0.8 Å) ensures accurate bond-length measurements.
  • ORTEP diagrams : Visualize thermal ellipsoids to assess disorder in nitro or methyl groups.
  • Validation tools : Check CIF files with PLATON to confirm hydrogen bonding and π-stacking interactions .

Advanced: How do conflicting spectroscopic data in pyrazole synthesis inform mechanistic hypotheses?

  • Case study : Discrepancies in ¹³C NMR shifts (e.g., δ 120–130 ppm for C-3 vs. C-5) may indicate tautomeric equilibria.
  • Solution : Variable-temperature NMR or deuterium exchange experiments can identify dynamic processes. Cross-validate with IR (NH/NO₂ bands) and MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.